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Compound of Interest

Compound Name:
1-(2-Methoxy-4-

nitrophenyl)ethanone

Cat. No.: B2718341 Get Quote

Despite a comprehensive search of available scientific literature and spectral databases, the

complete ¹H and ¹³C NMR spectral data for 1-(2-Methoxy-4-nitrophenyl)ethanone could not

be located. This technical guide, therefore, outlines the expected spectral characteristics based

on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

It also provides a standardized experimental protocol for acquiring such data.

Predicted ¹H NMR and ¹³C NMR Spectra
The chemical structure of 1-(2-Methoxy-4-nitrophenyl)ethanone suggests a distinct pattern of

signals in both ¹H and ¹³C NMR spectra. The aromatic region of the ¹H NMR spectrum is

expected to exhibit a complex splitting pattern due to the coupling of the three aromatic

protons. The methoxy and acetyl groups should each produce a singlet. In the ¹³C NMR

spectrum, distinct signals are anticipated for each of the nine carbon atoms, with their chemical

shifts influenced by the electron-withdrawing nitro group and the electron-donating methoxy

group.

Data Presentation
To facilitate the analysis and comparison of the NMR data once obtained, the following

structured tables are recommended for summarizing the quantitative information.

Table 1: ¹H NMR Data of 1-(2-Methoxy-4-nitrophenyl)ethanone
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

Table 2: ¹³C NMR Data of 1-(2-Methoxy-4-nitrophenyl)ethanone

Chemical Shift (δ) ppm Assignment

Experimental Protocols
A detailed methodology for the acquisition of ¹H and ¹³C NMR spectra is crucial for

reproducibility and data accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance III 400 MHz or

equivalent) equipped with a 5 mm broadband probe.

Sample Preparation: Approximately 10-20 mg of 1-(2-Methoxy-4-nitrophenyl)ethanone is

to be dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm

NMR tube. Tetramethylsilane (TMS) is to be used as an internal standard (δ = 0.00 ppm).

¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment (e.g., zg30).

Spectral Width: Approximately 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Temperature: 298 K.

¹³C NMR Acquisition:
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Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).

Spectral Width: Approximately 200-240 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Temperature: 298 K.

Data Processing: The acquired Free Induction Decays (FIDs) are to be Fourier transformed,

phase-corrected, and baseline-corrected using appropriate NMR processing software (e.g.,

TopSpin, Mnova). Chemical shifts are to be referenced to the internal TMS standard.

Visualization of Molecular Structure and NMR
Correlations
A graphical representation of the molecule and the expected NMR correlations can aid in the

interpretation of the spectral data. The following DOT script generates a diagram of the

chemical structure of 1-(2-Methoxy-4-nitrophenyl)ethanone.
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To cite this document: BenchChem. [Spectroscopic Analysis of 1-(2-Methoxy-4-
nitrophenyl)ethanone: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b2718341#1h-nmr-and-13c-nmr-spectra-of-1-2-
methoxy-4-nitrophenyl-ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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